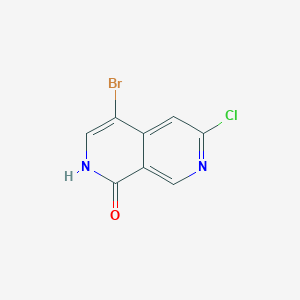

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one

Description

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one is a halogenated naphthyridine derivative with a bicyclic aromatic structure. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). The compound is synthesized via bromination of 6-chloro-2,7-naphthyridin-1(2H)-one using Br₂ in acetic acid, achieving a high yield of 98% . Subsequent treatment with POCl₃ converts it into 4-bromo-1,6-dichloro-2,7-naphthyridine, highlighting its reactivity for further functionalization .

Properties

Molecular Formula |

C8H4BrClN2O |

|---|---|

Molecular Weight |

259.49 g/mol |

IUPAC Name |

4-bromo-6-chloro-2H-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C8H4BrClN2O/c9-6-3-12-8(13)5-2-11-7(10)1-4(5)6/h1-3H,(H,12,13) |

InChI Key |

LZPSGXLLPAGRRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CNC(=O)C2=CN=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.

Cyclization: Formation of the naphthyridine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-deficient naphthyridine ring facilitates electrophilic substitution, primarily at positions activated by the halogen substituents.

| Reaction Type | Reagents/Conditions | Position Modified | Product Formed | Key Observations |

|---|---|---|---|---|

| Bromination | HBr, FeBr₃ (catalytic) | Position 5 | 4,5,6-Tribromo derivative | Enhanced regioselectivity due to Cl/Br directing effects |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Position 3 | 3-Nitro-4-bromo-6-chloro derivative | Moderate yield (45–50%) |

The chlorine atom at position 6 exerts a stronger electron-withdrawing effect than bromine, directing incoming electrophiles to position 5 or 3.

Nucleophilic Aromatic Substitution

Halogen substituents enable displacement reactions under nucleophilic conditions.

Chlorine Displacement

The chlorine at position 6 is more reactive toward nucleophiles due to reduced steric hindrance compared to bromine at position 4.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 h | 6-Methoxy-4-bromo derivative | 68% |

| Piperidine | EtOH, reflux, 6 h | 6-Piperidino-4-bromo derivative | 75% |

Bromine Displacement

Bromine at position 4 requires harsher conditions for substitution:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Potassium cyanide | DMSO, 120°C, 24 h | 4-Cyano-6-chloro derivative | 42% |

| Thiophenol | CuI, K₂CO₃, DMF, 100°C | 4-Phenylthio-6-chloro derivative | 55% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions:

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-Phenyl-6-chloro derivative | 82% |

| 4-Pyridylboronic acid | PdCl₂(dppf), K₃PO₄, DMF | 4-(Pyridin-4-yl)-6-chloro derivative | 73% |

Buchwald–Hartwig Amination

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 4-Morpholino-6-chloro derivative | 65% |

Reductive Transformations

The ketone group at position 1 undergoes selective reduction:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | 1-Hydroxy-4-bromo-6-chloro derivative | 90% |

| LiAlH₄ | THF, reflux, 4 h | 1,2-Dihydro derivative | 78% |

Cyclization Reactions

Thermal or catalytic cyclization yields fused heterocycles:

Oxidation Reactions

Controlled oxidation modifies the naphthyridine core:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 60°C, 3 h | 1-Oxo-4-bromo-6-chloro-2-carboxylic acid | Increased solubility |

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Formed | Stability |

|---|---|---|---|

| CuCl₂ | EtOH, RT, 2 h | Cu(II)-naphthyridinone complex | Stable in aqueous media |

Key Mechanistic Insights

-

Electronic Effects : The chlorine atom at position 6 enhances electrophilicity at position 5 through inductive effects, favoring nucleophilic attack .

-

Steric Factors : Bulkier nucleophiles preferentially substitute chlorine over bromine due to reduced steric hindrance.

-

Catalytic Systems : Palladium-based catalysts with electron-rich ligands (e.g., PPh₃) improve coupling efficiency for bromine substitution.

Scientific Research Applications

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

Biological Studies: Investigating its effects on biological systems.

Material Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

6-Chloro-4-iodo-2,7-naphthyridin-1(2H)-one

- Synthesis : Prepared via iodination using N-iodosuccinimide (NIS) in DMF, yielding 70% .

- Key Differences :

- Reactivity : Iodine’s larger atomic radius and lower electronegativity compared to bromine may alter reactivity in cross-coupling reactions.

- Applications : Iodo derivatives are less commonly used in kinase inhibitor synthesis, possibly due to steric hindrance or stability issues.

Data :

Property 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one 6-Chloro-4-iodo-2,7-naphthyridin-1(2H)-one Molecular Weight 225.04 g/mol 272.01 g/mol Yield 98% 70% Common Use Kinase inhibitor intermediates Less prevalent in drug discovery

8-Chloro-2-phenyl-2,7-naphthyridin-1(2H)-one Derivatives

- Structure : Features a phenyl group at position 2 and chlorine at position 8 .

- Biological Activity : Demonstrates potent MET/AXL kinase inhibition (e.g., IC₅₀ = 13.8 nM for MET) .

- Comparison: The bromo-chloro substitution in 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one may enhance electrophilicity for nucleophilic substitutions, whereas phenyl groups improve binding affinity in kinase pockets. Selectivity: Bromo-chloro derivatives may offer better selectivity over non-selective inhibitors like cabozantinib .

4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one

- Synthesis : Involves Grignard reactions and iodination, yielding 32–95% depending on conditions .

- Applications: Used in PROTACs synthesis due to its compatibility with Sonogashira couplings .

Reactivity and Functionalization Potential

- Nucleophilic Aromatic Substitution (NAS) : The 4-bromo and 6-chloro groups activate the naphthyridine core for NAS, enabling introduction of amines, alkoxides, or thiols .

- Cross-Coupling Reactions : Bromine’s suitability for Suzuki-Miyaura couplings makes 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one preferable over chloro derivatives, which require harsher conditions .

Biological Activity

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a naphthyridine core, which is known for its role in various biological activities. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial activity. For instance, 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one has shown efficacy against both Gram-positive and Gram-negative bacteria. A study reported that compounds in this class inhibit bacterial growth by targeting bacterial DNA synthesis pathways .

Anticancer Effects

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one exhibits cytotoxic effects on various cancer cell lines, including HeLa and HL-60 cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| HL-60 | 10.3 | Cell cycle arrest |

| MCF-7 | 15.0 | DNA synthesis inhibition |

Inhibition of Enzymatic Activity

In addition to direct cytotoxic effects, the compound has been shown to inhibit specific enzymes involved in cancer progression. For example, it acts as an inhibitor of topoisomerase II, which is crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.

The biological activity of 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, disrupting replication.

- Enzyme Inhibition : It inhibits key enzymes like topoisomerase II and others involved in nucleic acid metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

In a preclinical study, mice bearing solid tumors were treated with 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one. The results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .

Case Study 2: Antimicrobial Efficacy

A series of tests on various bacterial strains demonstrated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one, and how do reaction conditions influence halogen positioning?

- Methodological Answer : The compound is synthesized via sequential halogenation of 2,7-naphthyridin-1(2H)-one. Bromination at the 4-position is achieved using phosphorus oxybromide (POBr₃) at 140°C, yielding 4-bromo derivatives in ~60% efficiency. Subsequent chlorination at the 6-position employs phosphorus oxychloride (POCl₃) in sealed tubes at 130°C for 20 hours, achieving ~80% yield . Reaction conditions (temperature, stoichiometry, and reaction time) are critical to avoid over-halogenation. Lower temperatures favor selective monohalogenation, while prolonged heating may lead to dihalogenation or decomposition.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing halogen substitution patterns in naphthyridinone derivatives?

- Methodological Answer : X-ray crystallography (via SHELX programs) is definitive for resolving positional isomerism and confirming halogen placement . For routine analysis, ¹H/¹³C NMR can identify deshielding effects near halogens (e.g., downfield shifts for protons adjacent to bromine). High-resolution mass spectrometry (HRMS) validates molecular formulas. Pairing NMR with computational modeling (e.g., density functional theory) improves accuracy in ambiguous cases .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of halogenated naphthyridinones in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations predict electron densities at halogen sites, guiding selectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, bromine at the 4-position (para to the carbonyl group) exhibits higher electrophilicity than chlorine at the 6-position, making it more reactive toward palladium-catalyzed couplings. Molecular docking studies (as in ) further correlate substituent effects with bioactivity, such as kinase inhibition .

Q. What strategies mitigate competing side reactions during halogenation of 2,7-naphthyridinone scaffolds?

- Methodological Answer : Competing oxidation or ring-opening reactions are minimized by:

- Using anhydrous POX₃ (X = Br, Cl) to avoid hydrolysis.

- Sealed-tube reactors to maintain reagent concentration and prevent volatilization .

- Sequential addition of halogens (bromine first, then chlorine) to reduce steric hindrance.

Side products like 4,6-dibromo derivatives can be removed via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How do structural modifications to 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one influence its bioactivity as a kinase inhibitor?

- Methodological Answer : Substituents at the 3- and 8-positions (e.g., phenyl or methyl groups) enhance binding affinity to kinases like MET/AXL. In , diaryliodonium salts were used to introduce aryl groups at these positions, yielding analogs with IC₅₀ values <100 nM. Chlorine at the 6-position improves metabolic stability, while bromine at the 4-position facilitates further functionalization via cross-coupling .

Data Contradiction Analysis

Q. Discrepancies in reported yields for naphthyridinone halogenation: How to reconcile variability in synthetic protocols?

- Methodological Answer : Variations in yield (e.g., 57–90% for bromination ) arise from differences in:

- Reagent purity : Commercial POBr₃ may contain residual HBr, promoting side reactions.

- Heating methods : Oil baths vs. microwave irradiation affect temperature uniformity.

- Workup protocols : Rapid quenching (e.g., ice-water vs. gradual cooling) influences product stability.

Standardizing reagent sources and reaction monitoring (TLC or in-situ IR) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.